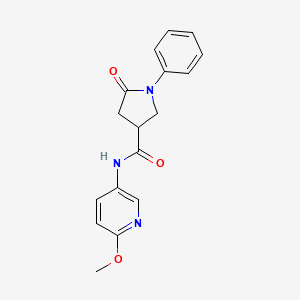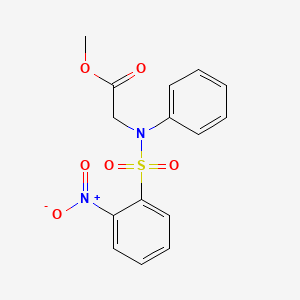
N-(6-methoxypyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxypyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyridine moiety, a phenyl group, and a pyrrolidine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-methoxypyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
N-(6-methoxypyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(6-methoxypyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
- Pyrrolopyrazine derivatives
Uniqueness
N-(6-methoxypyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyridine moiety and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(6-methoxypyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-15-8-7-13(10-18-15)19-17(22)12-9-16(21)20(11-12)14-5-3-2-4-6-14/h2-8,10,12H,9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGFGSIGZGTWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B5998671.png)
![2-[(2Z)-2-[(E)-ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5998687.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5998699.png)
![(3,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5998700.png)

![1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B5998711.png)
![1-isobutyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B5998720.png)
![(Z)-1-(1H-benzimidazol-2-yl)-2-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]ethanimine](/img/structure/B5998721.png)
![potassium;N-[3-[[3-(4-bromophenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate](/img/structure/B5998733.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5998748.png)
![2-chloro-N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5998757.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B5998764.png)
![N-(5-bromoquinolin-8-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5998771.png)
![5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxynaphthalen-1-yl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol](/img/structure/B5998781.png)
